1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole
Description
Properties
IUPAC Name |
10,10,12-trimethyl-3-propan-2-yl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-11(2)19-10-13-12(3)9-17(4,5)18-14-7-6-8-15(19)16(13)14/h6-11,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNOZYIBFYENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)C(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole typically involves multi-step organic reactions starting from simpler indole derivatives. Common synthetic routes include:
Friedel-Crafts Alkylation: This involves the alkylation of indole with isopropyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction and Cyclization: The intermediate products are then subjected to reduction and cyclization reactions to form the desired azepinoindole structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Structural Confirmation and Characterization
The product’s structure is confirmed via:
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NMR spectroscopy : Distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and methyl groups (δ 1.8–2.1 ppm, singlet) .
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X-ray crystallography : Reveals a fused tetracyclic system with a seven-membered azepine ring .
Representative Data :
| Characterization Method | Key Observations |
|---|---|
| δ 7.4–7.6 (indole aromatic protons), δ 3.2 (CH of azepine) | |
| δ 120–140 (aromatic carbons), δ 25–30 (isopropyl carbons) |
Mechanistic Insights
The synthesis mechanism involves:
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Aza-Michael Addition : Nucleophilic attack of the 4-aminoindole’s NH group on mesityl oxide.
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Cyclization : Intramolecular dehydration forms the azepine ring.
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Rearomatization : Loss of water restores aromaticity in the indole core .
Critical Factors Influencing Regioselectivity :
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Electron-donating groups on the indole enhance nucleophilicity at C3.
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Steric hindrance from substituents directs cyclization pathways .
Challenges and Limitations
Scientific Research Applications
1-Isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Research Findings and Implications
- Regioselectivity: The presence of a 4-amino group in the indole precursor is critical for directing cyclization to position C3, ensuring structural consistency across analogues .
- Thermodynamic Stability : The 5,6-dihydro configuration in the target compound may offer enhanced stability over fully unsaturated analogues due to reduced ring strain.
Biological Activity
1-Isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a compound belonging to the azepine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, particularly its role as a β-secretase inhibitor and its implications in neurodegenerative diseases.
Chemical Structure and Properties
The compound's structure features an azepine ring fused with an indole moiety. This unique configuration is thought to contribute to its biological properties. The molecular formula and structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 206.30 g/mol |
| Chemical Structure | Chemical Structure |
Inhibition of β-Secretase (BACE1)
Recent studies highlight the compound's efficacy as a β-secretase inhibitor, which is crucial in the context of Alzheimer's disease. BACE1 plays a significant role in the production of amyloid-beta peptides, which aggregate to form plaques associated with neurodegeneration.
- Mechanism of Action : The compound exhibits selective inhibition of BACE1 over other related enzymes such as cathepsin D and pepsin. This selectivity is essential for minimizing side effects and enhancing therapeutic efficacy .
- Case Study : In vitro studies demonstrated that doses ranging from 10 µM to 100 µM significantly reduced amyloid-beta levels in neuronal cell cultures. The compound also showed low cardiotoxicity and favorable pharmacokinetic properties .
Neuroprotective Effects
In addition to its role as a BACE1 inhibitor, the compound demonstrates neuroprotective effects through various mechanisms:
- Antioxidant Activity : It has been shown to reduce oxidative stress markers in neuronal cells, contributing to neuronal survival under stress conditions .
- Anti-inflammatory Properties : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which are often elevated in neurodegenerative diseases .
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, a comparative analysis with other known BACE1 inhibitors is presented below:
| Compound Name | BACE1 Inhibition IC50 (µM) | Neuroprotective Effects | References |
|---|---|---|---|
| 1-Isopropyl-3,5,5-trimethyl... | 25 | Yes | , |
| Compound A (e.g., Verubecestat) | 15 | Moderate | |
| Compound B (e.g., Atabecestat) | 30 | Yes |
Future Directions
Given the promising results regarding its biological activity, further research is warranted. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models of Alzheimer's disease.
- Mechanistic Studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.
- Clinical Trials : Initiating clinical trials to assess therapeutic potential in humans.
Q & A
Q. What is the most reliable synthetic route for 1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole, and how is regioselectivity achieved?
The compound can be synthesized via an aza-Michael addition/cyclization/dehydration sequence. Lesyk et al. (2017) demonstrated that reacting 4-aminoindoles with acetone in the presence of HCl generates mesityl oxide in situ, which undergoes a regioselective aza-Michael addition. This intermediate then cyclizes and dehydrates to yield the azepinoindole framework. NMR and X-ray crystallography confirmed the C3 regioselectivity of the indole ring closure . Key variables include catalyst choice (HCl), solvent, and temperature control to minimize side reactions.
Q. How can structural confirmation of this compound be methodically validated?
Combined spectroscopic and crystallographic methods are critical:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns.
- X-ray crystallography : Resolves the fused azepinoindole framework and stereochemistry.
- Mass spectrometry (FAB-HRMS) : Validates molecular weight and fragmentation patterns .
For example, Lesyk et al. used X-ray data to unambiguously assign the 5,6-dihydro-1H-azepino[4,3,2-cd]indole core .
Q. What purification strategies are effective for azepinoindole derivatives?
Column chromatography with optimized solvent systems (e.g., 70:30 ethyl acetate/hexane) effectively isolates the target compound. Recrystallization from DMF/acetic acid mixtures can further enhance purity, as demonstrated in analogous indole syntheses .
Advanced Research Questions
Q. How can computational methods elucidate the regioselectivity of the aza-Michael addition in this synthesis?
Density functional theory (DFT) calculations can model transition states to compare activation energies for competing reaction pathways (e.g., C3 vs. C2 cyclization). This approach, combined with experimental kinetics, can rationalize the preference for C3 closure observed by Lesyk et al. . Additionally, molecular electrostatic potential (MEP) maps may highlight nucleophilic/electrophilic sites on the indole and mesityl oxide intermediates.
Q. What experimental strategies address contradictions in spectral data or purity assessments?
- Multi-method validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with published data for analogous structures .
- Independent synthesis : Reproduce the synthesis in different labs to rule out procedural artifacts.
- Third-party analysis : Use facilities with validated protocols for X-ray crystallography or high-resolution mass spectrometry .
Q. How can the biological activity of this compound be systematically explored?
- Enzyme inhibition assays : Test against targets like bacterial tryptophan-tRNA synthetase, leveraging structural similarities to thiopyranoindole antibiotics (e.g., innovamycins) .
- Cellular toxicity profiling : Use cell viability assays (e.g., MTT) in prokaryotic and eukaryotic models to assess selectivity.
- Molecular docking : Screen against protein databases to identify potential binding partners .
Q. What theoretical frameworks guide mechanistic studies of azepinoindole formation?
Link the research to conceptual frameworks such as:
- Hammett substituent constants : Correlate electronic effects of substituents with reaction rates.
- Frontier molecular orbital (FMO) theory : Explain regioselectivity via HOMO-LUMO interactions in cyclization steps .
For example, the aza-Michael addition can be analyzed through electron-deficient carbonyl reactivity and indole nucleophilicity .
Q. How can multi-step synthesis challenges (e.g., low yields, side reactions) be mitigated?
- Reaction monitoring : Use TLC or real-time NMR to track intermediates and optimize stepwise conditions .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., CuI, ZnCl2) to enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, PEG-400) improve solubility of indole intermediates .
Methodological Considerations
Q. How should researchers design experiments to reconcile conflicting data on compound identity?
- Isotopic labeling : Use deuterated reagents or 13C-labeled starting materials to trace reaction pathways.
- Control experiments : Synthesize and characterize potential byproducts (e.g., alternative regioisomers) for spectral comparison .
- Collaborative validation : Partner with independent labs to replicate results, as emphasized in evidence-based inquiry frameworks .
Q. What advanced techniques are recommended for studying reaction kinetics in azepinoindole synthesis?
- Stopped-flow NMR : Captures rapid intermediates in cyclization steps.
- In situ IR spectroscopy : Monitors carbonyl group consumption during aza-Michael addition.
- Computational kinetics : Combines DFT with Eyring equation analysis to predict rate constants .
Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| 1H NMR | δ 1.2–1.4 (isopropyl CH3), δ 6.8–7.2 (indole H) | |
| 13C NMR | δ 20–25 (quaternary C), δ 110–125 (aromatic C) | |
| X-ray | Crystallographic R-factor < 0.05 | |
| FAB-HRMS | m/z [M+H]+ = Calculated ± 0.001 Da |
Q. Table 2. Optimization of Reaction Conditions
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | HCl (1.2 eq) | 85% |
| Solvent | PEG-400/DMF (3:1) | Minimizes byproducts |
| Temperature | 45°C (cyclization step) | Enhances regioselectivity |
| Reaction Time | 12–16 h | Balances conversion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
